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Compound of Interest

Compound Name: Paullone

Cat. No.: B027933 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the kinase selectivity profile of Paullones, a class of small-molecule

inhibitors targeting key regulators of the cell cycle and signaling pathways. This document

summarizes quantitative data, details experimental methodologies, and visualizes relevant

biological pathways to support informed decisions in research and development.

Introduction to Paullones
Paullones are a family of benzazepinones that have garnered significant interest as potent,

ATP-competitive inhibitors of protein kinases. Initially identified as inhibitors of cyclin-dependent

kinases (CDKs), they have also been shown to be highly effective against glycogen synthase

kinase-3β (GSK-3β).[1] This dual specificity makes them valuable tools for studying, and

potentially treating, a range of diseases including cancer and neurodegenerative disorders.

This guide focuses on the selectivity profile of representative paullones, primarily Kenpaullone
and Alsterpaullone, against a panel of kinases.

Kinase Inhibition Profile
The inhibitory activity of paullones has been characterized against various kinases. The half-

maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower

IC50 value indicates a more potent inhibitor.
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Comparative IC50 Values of Paullones and Other GSK-3
Inhibitors
The following table provides a comparison of the IC50 values of Kenpaullone, Alsterpaullone,

and other known GSK-3 inhibitors against their primary targets and key off-target kinases. This

data highlights the varying degrees of potency and selectivity among these compounds.

Inhibitor
GSK-3β IC50
(nM)

GSK-3α IC50
(nM)

CDK1/cyclin B
IC50 (nM)

CDK5/p25 IC50
(nM)

Kenpaullone 23 - 400 850

Alsterpaullone 4 4 35 40

1-

Azakenpaullone
18 18 2,000 4,200

CHIR99021 6.7 10
>500-fold

selectivity*
-

BIO 5 5 320 80

Data compiled from multiple sources. A dash (-) indicates data not available.

Kenpaullone IC50 Data Against a Select Kinase Panel
The following table summarizes the IC50 values for Kenpaullone against a selection of

kinases, demonstrating its activity profile.
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Kinase Target IC50 (µM)

CDK1/cyclin B 0.4

CDK2/cyclin A 0.68

CDK5/p25 0.85

CDK2/cyclin E 7.5

GSK-3β 0.023

c-Src 15

Casein Kinase 2 20

ERK1 20

ERK2 9

Kenpaullone Kinome-Wide Affinity Profile
To provide a broader view of its selectivity, Kenpaullone has been profiled against a large

panel of kinases using the DiscoveRx KINOMEscan® platform. The data is presented as the

percentage of kinase activity remaining at a given inhibitor concentration. A lower percentage

indicates stronger binding and inhibition.
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Kinase Target
% Activity
Remaining at
0.5µM

% Activity
Remaining at 1µM

% Activity
Remaining at 10µM

GSK3α 5.9 5.0 0.0

GSK3β 19.7 8.0 7.0

MAP4K4 6.6 - -

NUAK1 14.6 13.0 2.0

MAP4K2 20.1 6.0 -1.0

MINK1 29.6 27.0 5.0

MAP4K5 30.1 - -

CDK9-cyclin T1 31.3 - -

This table presents a selection of the most strongly inhibited kinases from the screen. For a

comprehensive view, refer to the full KINOMEscan® data.[2]

Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed

experimental protocols are crucial. Below are generalized protocols for common assays used

to evaluate paullone activity.

Biochemical Kinase Assays (General Protocol)
These assays measure the direct inhibitory effect of a compound on the activity of a purified

kinase.

1. Radiometric Kinase Assay:

Principle: This classic method measures the transfer of a radiolabeled phosphate group from

[γ-³²P]ATP to a specific kinase substrate. The amount of radioactivity incorporated into the

substrate is proportional to the kinase activity.

Procedure:
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Prepare a reaction mixture containing the purified kinase, its specific substrate (e.g.,

histone H1 for CDKs or a peptide substrate for GSK-3β), and the paullone inhibitor at

various concentrations in a kinase assay buffer.

Initiate the reaction by adding [γ-³²P]ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-

³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by

washing.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration relative to a no-

inhibitor control and determine the IC50 value using non-linear regression analysis.[3]

2. ADP-Glo™ Kinase Assay (Luminescence-based):

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The

ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a

luminescent signal that is proportional to the kinase activity.[4]

Procedure:

Prepare serial dilutions of the paullone inhibitor in a kinase assay buffer.

In a multi-well plate, add the inhibitor dilutions, the purified kinase, and its specific

substrate.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at a controlled temperature for a set time.

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent.
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Convert the produced ADP to ATP by adding the Kinase Detection Reagent, which also

contains luciferase and luciferin.

Measure the luminescence using a microplate reader.

Calculate the percent inhibition and determine the IC50 value.[5]

3. LANCE® Ultra Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer -

TR-FRET):

Principle: This assay measures the phosphorylation of a ULight™-labeled substrate by a

kinase. The phosphorylated substrate is then detected by a Europium (Eu)-labeled anti-

phospho-substrate antibody. When the ULight™-labeled substrate and the Eu-labeled

antibody are in close proximity, a FRET signal is generated.

Procedure:

In a multi-well plate, add the paullone inhibitor, the kinase, and the ULight™-labeled

substrate in an assay buffer.

Initiate the reaction by adding ATP.

Incubate the reaction at room temperature.

Stop the reaction by adding EDTA and add the Eu-labeled detection antibody.

Incubate to allow for antibody binding.

Measure the TR-FRET signal on a compatible plate reader.

Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
GSK-3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a

Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal

degradation. Inhibition of GSK-3β by paullones prevents this phosphorylation, leading to the
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stabilization and nuclear accumulation of β-catenin, which then activates the transcription of

Wnt target genes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wnt OFF State

Wnt ON State / Paullone Inhibition

Wnt ON State / Paullone Inhibition

GSK-3β

β-catenin

P

APC

Axin

CK1
P

ProteasomeDegradation

Wnt

Frizzled

LRP5/6
Dsh

GSK-3β

Inhibits

Paullone
Inhibits

β-catenin Nucleus

TCF/LEF Target Gene
Transcriptionβ-catenin

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G1 Phase

S Phase
(DNA Replication)

G1/S Transition

G2 Phase

M Phase
(Mitosis)

G2/M Transition

CDK4/6-Cyclin D CDK2-Cyclin E

CDK2-Cyclin A

CDK1-Cyclin B

Paullone

Inhibits Inhibits

Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Compound
(e.g., Paullone)

Primary Biochemical Assay
(e.g., against CDK1, GSK-3β)

IC50 Determination for
Primary Targets

Broad Kinase Panel Screening
(e.g., KINOMEscan®)

Data Analysis and
Selectivity Assessment

Cell-based Assays
(Target Engagement, Phenotypic Effects)

Lead Optimization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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